molecular formula C13H9BrN2O B8279683 8-bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one

8-bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one

Cat. No. B8279683
M. Wt: 289.13 g/mol
InChI Key: MZFHFZNXVFQUHA-UHFFFAOYSA-N
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Patent
US07622461B2

Procedure details

5-Bromo-2-fluoronitrobenzene (1.6 g, 7.4 mmol) and 2-aminobenzoic acid (0.50 g, 3.6 mmol) were reacted according to GP7 to give 331 mg of the title compound (166JO31). MS (ESI) 289 (MH+). Purity for MH+ (UV) 93%.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([N+:8]([O-])=O)[CH:7]=1.[NH2:12][C:13]1[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=1[C:15](O)=[O:16]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:12][C:13]3[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=3[C:15](=[O:16])[NH:8][C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)[N+](=O)[O-])F
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(NC(C3=C(N2)C=CC=C3)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 331 mg
YIELD: CALCULATEDPERCENTYIELD 31.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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